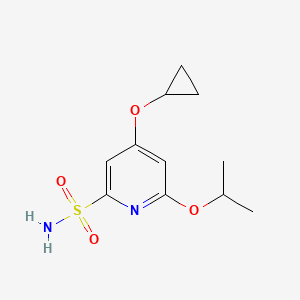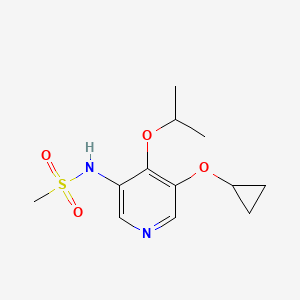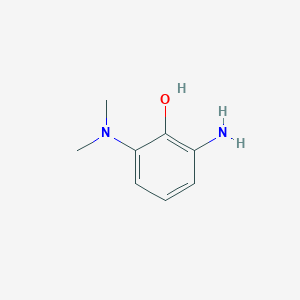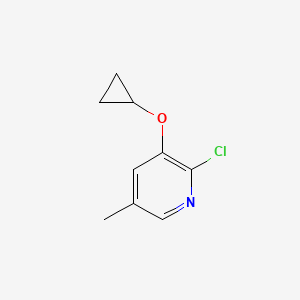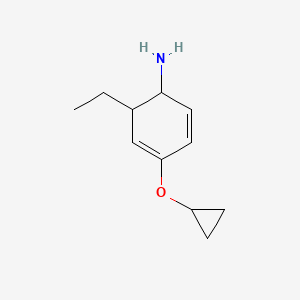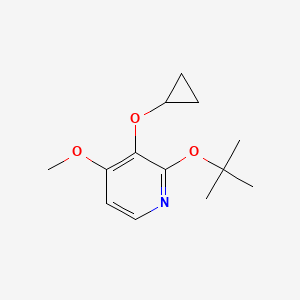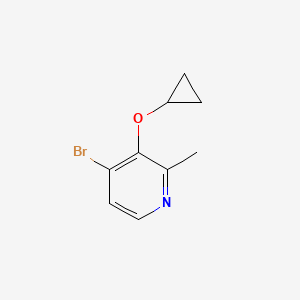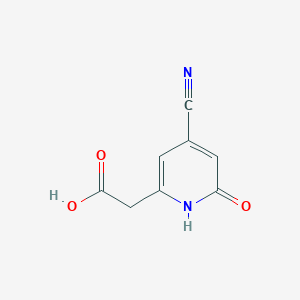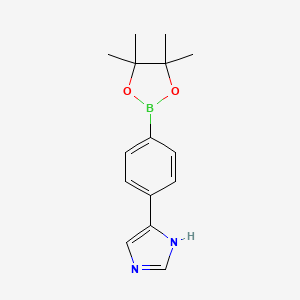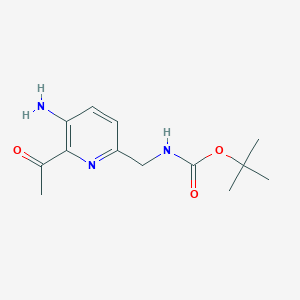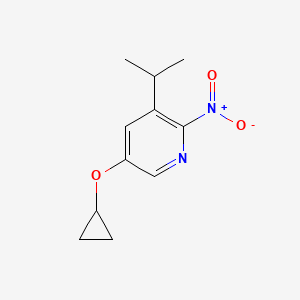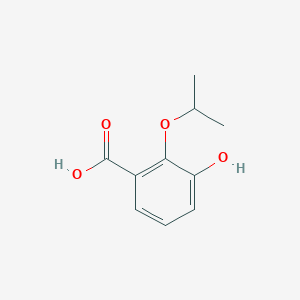![molecular formula C9H8INO4 B14837435 [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxycarbonyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative followed by the introduction of the methoxycarbonyl and acetic acid groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent steps may include esterification and hydrolysis reactions to introduce the methoxycarbonyl and acetic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acids or bases for esterification and hydrolysis reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and different esters or acids derived from the methoxycarbonyl group.
Aplicaciones Científicas De Investigación
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the methoxycarbonyl group play crucial roles in its reactivity and binding affinity to specific targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is similar to other pyridine derivatives such as [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]methyl ester and [2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]amide.
Other Iodinated Pyridines: Compounds like 2-iodopyridine and 2-iodo-4-methylpyridine share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8INO4 |
|---|---|
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
2-(2-iodo-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-15-9(14)6-2-5(4-8(12)13)3-7(10)11-6/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
DFNBRACIFZDRQS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


